molecular formula C17H17N5OS3 B292475 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B292475
M. Wt: 403.6 g/mol
InChI Key: KIBAUQVFDACJRD-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, thienyl rings, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or thienyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-ethyl-5-(3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5OS3

Molecular Weight

403.6 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N5OS3/c1-4-22-15(13-6-5-7-24-13)20-21-17(22)25-9-14(23)19-16-12(8-18)10(2)11(3)26-16/h5-7H,4,9H2,1-3H3,(H,19,23)

InChI Key

KIBAUQVFDACJRD-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=C(S2)C)C)C#N)C3=CC=CS3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=C(S2)C)C)C#N)C3=CC=CS3

Origin of Product

United States

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